5H-吡啶并(4,3-b)吲哚-8-羧酸,1,2,3,4-四氢-2-甲基-,盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

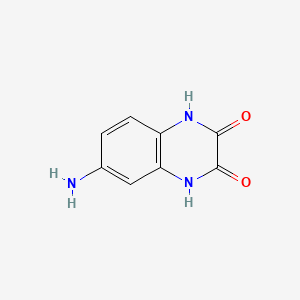

5H-Pyrido(4,3-b)indole is a novel aromatic amine compound . It’s also known as δ-Carboline . It’s used in the production of organic electroluminescent devices and displays .

Synthesis Analysis

The synthesis of such compounds often involves the Fischer reaction . The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .Molecular Structure Analysis

The molecular structure of 5H-Pyrido(4,3-b)indole is represented by the SMILES stringC1(C=CC=C2)=C2NC3=CC=NC=C13 . Chemical Reactions Analysis

In the presence of electron-withdrawing groups, the process frequently stops at the formation of a hydrazone, and its continuation requires more severe conditions .Physical And Chemical Properties Analysis

The compound is in powder form . Its melting point is between 209-214 °C .科学研究应用

Medical Research

The compound has been identified in medical research, particularly in the field of oncology . It has been used in the design and synthesis of novel anti-cancer agents . The compound’s interactions with cancer cells and its potential therapeutic effects are being studied .

Drug Design

This compound is used in drug design due to its unique structure . Its molecular structure allows it to interact with various biological targets, making it a valuable scaffold for the development of new drugs .

Biological Activity Studies

The compound is used in biological activity studies . Its interactions with different biological systems are studied to understand its effects and potential uses .

Molecular Docking

The compound is used in molecular docking studies . These studies help in understanding how the compound interacts with its target at the molecular level .

Chemical Industry

The compound is used in the chemical industry . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

作用机制

Target of Action

Similar compounds have been found to have anti-tumor activity , suggesting potential targets within cancer pathways.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to have anti-tumor activity , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have shown anti-tumor activity , suggesting that they may inhibit cell proliferation and induce apoptosis in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

安全和危害

未来方向

The compound and its derivatives have shown high anti-tumor activity . They have been found to have moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . This suggests that they could be further explored for their potential in cancer treatment .

属性

IUPAC Name |

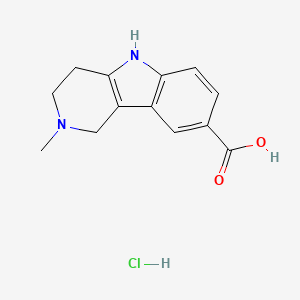

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12;/h2-3,6,14H,4-5,7H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUFFFPURQWXJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193451 |

Source

|

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40431-45-6 |

Source

|

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)

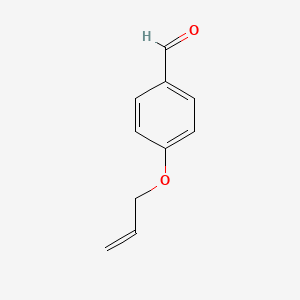

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)